2-(fluoromethyl)-3,3-dimethylmorpholine

Catalog No.
S6895334
CAS No.
2870682-14-5
M.F
C7H14FNO
M. Wt
147.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(fluoromethyl)-3,3-dimethylmorpholine

CAS Number

2870682-14-5

Product Name

2-(fluoromethyl)-3,3-dimethylmorpholine

IUPAC Name

2-(fluoromethyl)-3,3-dimethylmorpholine

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

InChI

InChI=1S/C7H14FNO/c1-7(2)6(5-8)10-4-3-9-7/h6,9H,3-5H2,1-2H3

InChI Key

BFOKMBZDMMJNMB-UHFFFAOYSA-N

SMILES

CC1(C(OCCN1)CF)C

Canonical SMILES

CC1(C(OCCN1)CF)C

2-(Fluoromethyl)-3,3-dimethylmorpholine is a fluorinated morpholine derivative characterized by the presence of a fluoromethyl group at the 2-position and two methyl groups at the 3-position of the morpholine ring. The molecular formula of this compound is C7H14FNOC_7H_{14}F_NO, and it possesses unique chemical properties due to the electronegative fluorine atom, which can influence its reactivity and interactions with biological systems.

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding reduced derivatives with altered functional groups.
  • Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
  • Reduction: Lithium aluminum hydride (LiAlH₄)
  • Substitution: Nucleophiles such as amines, thiols, or alkoxides.

2-(Fluoromethyl)-3,3-dimethylmorpholine has shown potential biological activity. It may interact with specific molecular targets, influencing enzyme activity and receptor interactions. This interaction is primarily due to the presence of the fluoromethyl group, which can enhance binding affinity and modulate biological outcomes. Ongoing research is investigating its applications in drug design and development due to these unique properties.

The synthesis of 2-(fluoromethyl)-3,3-dimethylmorpholine typically involves introducing a fluoromethyl group into the morpholine ring. A common method includes:

  • Fluoromethylation Reaction: The reaction of 3,3-dimethylmorpholine with a fluoromethylating agent like fluoroiodomethane (CH₂FI) is performed in the presence of a base to facilitate substitution.

Industrial Production

In industrial settings, large-scale production may utilize advanced catalytic systems for efficient fluoromethylation processes. Continuous flow reactors and optimized conditions can enhance yield and purity during production.

2-(Fluoromethyl)-3,3-dimethylmorpholine has diverse applications in various fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules and fluorinated compounds.
  • Biology: Used in developing fluorescent probes and imaging agents for biological studies.
  • Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
  • Industry: Employed in producing advanced materials and polymers with enhanced stability and performance.

Studies on 2-(fluoromethyl)-3,3-dimethylmorpholine's interactions with biological targets are critical for understanding its mechanism of action. The compound's reactivity with enzymes or receptors may lead to modulated activity, providing insights into its potential therapeutic applications. Research continues to explore these interactions further, focusing on its role in biochemical pathways.

Several compounds share structural similarities with 2-(fluoromethyl)-3,3-dimethylmorpholine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,6-DimethylmorpholineTwo methyl groups at positions 2 and 6Lacks fluorination; serves as a precursor in synthesis
4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholineContains chlorinated and nitro groupsExhibits different reactivity due to additional functional groups
2-(Trifluoromethyl)-3,3-dimethylmorpholineTrifluoromethyl group instead of fluoromethylGreater electronegativity; different biological activity

These compounds highlight the uniqueness of 2-(fluoromethyl)-3,3-dimethylmorpholine in terms of its specific fluorinated structure and potential applications in various scientific fields .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

147.105942232 g/mol

Monoisotopic Mass

147.105942232 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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